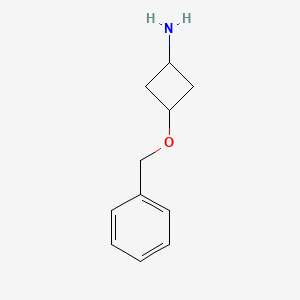

cis-3-(Benzyloxy)cyclobutanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

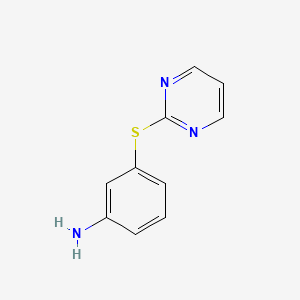

“Cis-3-(Benzyloxy)cyclobutanamine” is a chemical compound with the CAS Number: 206660-72-2 . It has a molecular weight of 177.25 and its IUPAC name is 3-(benzyloxy)cyclobutanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “cis-3-(Benzyloxy)cyclobutanamine” is 1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Cis-3-(Benzyloxy)cyclobutanamine” is a liquid at room temperature . It has a molecular weight of 177.25 .Scientific Research Applications

Scale-up Synthesis and Application in Material Sciences

The compound has been used in the scale-up synthesis of deuterium-labeled derivatives, particularly in continuous photo flow chemistry. This application is crucial for preparing various biologically active compounds and materials science entities containing cyclobutane rings labeled with deuterium atoms. Such derivatives are pivotal in nonclinical and clinical pharmacokinetic studies as internal standards in quantitative mass spectrometry analyses (Yamashita, Nishikawa, & Kawamoto, 2019).

Stereoselective Reductions in Medicinal Chemistry

In another facet, the stereoselective reduction of carbonyls, a process of key importance in the total synthesis of natural products and medicinal chemistry, highlights the compound's role. Studies have shown that the presence of a benzyloxy substituent influences the high selectivity for the cis isomer, driven by repulsive electrostatic interactions in the case of a syn-facial hydride attack. These findings are crucial for understanding and predicting the stereoselectivity of hydride reductions of cyclobutanones, thereby contributing significantly to drug development and synthetic organic chemistry (Deraet et al., 2020).

Synthesis of Aminocyclobutanecarboxylic Acids

Further research demonstrates an expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids, starting from 1,1-cyclobutanedicarboxylic acid. The stereochemistry of these compounds, established through nuclear Overhauser effect spectroscopy experiments, opens new avenues in the synthesis of constrained amino acids, which are valuable intermediates in pharmaceutical research (Radchenko, Tkachenko, Grygorenko, & Komarov, 2011).

Application in Constrained Lysine Derivatives

Another significant application involves the titanium-mediated cyclopropanation of (benzyloxy)acetonitrile for the synthesis of constrained lysine derivatives. This study highlights the potential of the compound in generating cyclopropylamines with specific cis and trans isomers, further used in the synthesis of orthogonally protected cis- and trans-2,3-methanolysine and related compounds. Such derivatives are crucial in drug discovery and development, underscoring the compound's versatility and utility in medicinal chemistry (Forcher et al., 2015).

Safety and Hazards

properties

IUPAC Name |

3-phenylmethoxycyclobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSQDBGCDZWPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-(Benzyloxy)cyclobutanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)

![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)

![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)

![3-Azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2797406.png)

![Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B2797416.png)

![6-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2797420.png)

![ethyl 4-(1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2797421.png)